N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide
Overview
Description
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide: is a chemical compound with the molecular formula C~17~H~24~F~6~N~2~O~2 and a molecular weight of 402.383 g/mol . This compound is known for its unique structure, which includes six fluorine atoms and two cyclohexyl groups attached to a pentanediamide backbone. It is often used in early discovery research due to its rare and unique properties .
Preparation Methods
The synthesis of N1,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide typically involves the reaction of hexafluoropentanediamide with cyclohexylamine under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified using column chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles, such as hydroxide ions, under basic conditions.
Scientific Research Applications
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of N1,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate receptor activity by binding to receptor sites, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
N~1~,N~5~-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide is unique due to its high fluorine content and cyclohexyl groups. Similar compounds include:
N,N’-dicyclohexylcarbodiimide: Used as a dehydrating agent in peptide synthesis.
N,N’-dicyclohexylurea: Formed as a byproduct in reactions involving N,N’-dicyclohexylcarbodiimide.
N,N’-dicyclohexyl-4-morpholinecarboxamidine: Known for its biological activity as a potassium channel blocker.
These compounds share structural similarities but differ in their specific functional groups and applications.
Properties
IUPAC Name |
N,N'-dicyclohexyl-2,2,3,3,4,4-hexafluoropentanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24F6N2O2/c18-15(19,13(26)24-11-7-3-1-4-8-11)17(22,23)16(20,21)14(27)25-12-9-5-2-6-10-12/h11-12H,1-10H2,(H,24,26)(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWUMYCIHLUENF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(C(C(C(=O)NC2CCCCC2)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24F6N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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